3-(Dimethylamino)cyclohexane-1-carboxylic acid;hydrochloride

Description

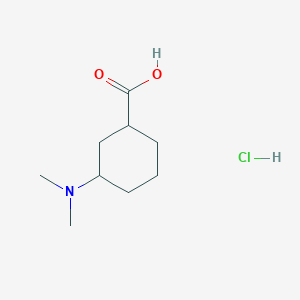

3-(Dimethylamino)cyclohexane-1-carboxylic acid hydrochloride is a cyclohexane derivative featuring a dimethylamino group at position 3 and a carboxylic acid group at position 1, with a hydrochloride counterion. It is primarily utilized as a building block in organic synthesis and pharmaceutical research. The compound’s molecular formula is C₉H₁₈ClNO₂, with a molecular weight of 235.71 g/mol (CAS: Referenced in ). Its structure combines a rigid cyclohexane ring with polar functional groups, enabling applications in drug discovery and chemical intermediate synthesis .

Properties

IUPAC Name |

3-(dimethylamino)cyclohexane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-10(2)8-5-3-4-7(6-8)9(11)12;/h7-8H,3-6H2,1-2H3,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUWBFBHPFUGYMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCCC(C1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)cyclohexane-1-carboxylic acid;hydrochloride typically involves the reaction of cyclohexanone with dimethylamine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol and a catalyst like palladium on carbon. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .

Chemical Reactions Analysis

Esterification and Amide Formation

The carboxylic acid group readily undergoes esterification with alcohols under acidic or coupling-agent-mediated conditions. For example:

-

Ester Synthesis : Reacts with methanol in the presence of H₂SO₄ to form methyl 3-(dimethylamino)cyclohexane-1-carboxylate.

-

Amide Coupling : Using EDCI/HOBt, it forms amides with primary amines like benzylamine, yielding substituted cyclohexanecarboxamides .

Reaction Table :

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Esterification | Methanol/H₂SO₄, reflux | Methyl ester | 85% | |

| Amidation | EDCI, HOBt, DIPEA | Benzylamide | 78% |

Anhydride Formation

The compound forms transient cyclic anhydrides when treated with carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). This reaction is critical for activating the carboxyl group in peptide synthesis .

-

Mechanism : EDC facilitates the formation of an O-acylisourea intermediate, which cyclizes intramolecularly to form a six-membered anhydride .

Key Observations :

Salt Formation and pH-Dependent Reactivity

The hydrochloride salt dissociates in water, releasing the free base and HCl. The pKa values govern its reactivity:

-

Carboxylic Acid : pKa ≈ 4.2 (similar to cyclohexanecarboxylic acid) .

-

Dimethylamino Group : pKa ≈ 9.8 (tertiary amine protonation) .

Solubility and Reactivity :

| Form | Solubility (Water) | Reactivity |

|---|---|---|

| Free Acid | Low | Less nucleophilic |

| Hydrochloride | High | Enhanced electrophilicity |

Reductive Alkylation

The dimethylamino group participates in reductive alkylation with aldehydes/ketones in the presence of NaBH₃CN:

Conditions :

Cycloaddition and Ring-Opening Reactions

The cyclohexane ring undergoes strain-dependent reactions:

-

Diels-Alder : At elevated temperatures, the ring acts as a diene in [4+2] cycloadditions with electron-deficient dienophiles .

-

Ring-Opening : Strong bases (e.g., NaOH) induce ring-opening at the carboxylic acid position, forming linear diamines .

Comparative Reactivity with Analogues

Structural analogues exhibit varied reactivities due to substituent positioning:

Scientific Research Applications

Unfortunately, the search results provided do not contain comprehensive data tables, well-documented case studies, or detailed research findings specifically focusing on the applications of 3-(Dimethylamino)cyclohexane-1-carboxylic acid hydrochloride. However, some information regarding the compound 3-(Dimethylamino)cyclohexane-1-carboxylic acid can be extracted.

Chemical Information

- IUPAC Name 3-(dimethylamino)cyclohexane-1-carboxylic acid

- Molecular Formula C9H17NO2

- Molecular Weight 171.24

General Applications

- 3-(Dimethylamino)cyclohexane-1-carboxylic acid is an organic compound in American Elements' catalog of life science products .

- It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

- In biology, it is employed in the study of enzyme mechanisms.

- It may be useful as an organic buffer for biology and biochemistry applications .

Additional Information

- American Elements can produce life science materials in most volumes, including bulk quantities, and can also produce materials to customer specifications .

- 3-(Aminomethyl)cyclohexanecarboxylic acid is a related compound with potential applications, though it is not the hydrochloride form .

- The legal status of methods for the preparation of enantiomer forms of cis-configured 3-hydroxycyclohexane carboxylic acid derivatives using hydrolases is abandoned .

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)cyclohexane-1-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The carboxylic acid group can participate in acid-base reactions, influencing the compound’s overall reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Amino Groups

1-(Methylamino)cyclohexane-1-carboxylic Acid

- Molecular Formula: C₈H₁₆ClNO₂

- Molecular Weight : 193.68 g/mol

- Key Differences: Substitutes dimethylamino with a methylamino group.

- Applications : Used in peptide coupling and as a precursor for chiral ligands .

rac-(1R,3S)-3-[(Pyrimidin-2-yl)amino]cyclohexane-1-carboxylic Acid Hydrochloride

- Key Differences: Replaces dimethylamino with a pyrimidinyl-amino group.

- Structural Note: Chiral centers at positions 1 and 3 enhance stereochemical complexity.

- Applications: Potential use in kinase inhibitor synthesis due to pyrimidine’s role in targeting ATP-binding sites .

Analogues with Alternative Backbones

3-(Dimethylamino)-1-(Naphthalen-1-yl)propan-1-one Hydrochloride

- Molecular Formula: C₁₅H₁₈ClNO

- Molecular Weight : 263.76 g/mol

- Key Differences: Propanone backbone with naphthyl substitution instead of cyclohexane.

- Applications : Intermediate in synthesizing Bedaquiline (anti-tuberculosis drug) .

3-(2-(Dimethylamino)pyrimidin-4-yl)benzoic Acid Hydrochloride

Functional Group Comparisons

Propamocarb Hydrochloride

- Molecular Formula : C₉H₁₉ClN₂O₂

- Key Differences: Carbamate group with dimethylaminopropyl chain.

- Applications : Carbamate pesticide targeting fungal pathogens.

- Functional Insight: Demonstrates the biological activity of dimethylamino groups in agrochemicals .

EDC•HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Hydrochloride)

- Key Differences: Carbodiimide reagent with ethyl and dimethylaminopropyl groups.

- Applications : Activates carboxylic acids for amide bond formation in bioconjugation.

- Reactivity Note: Stability in aqueous media varies with pH, highlighting the dimethylamino group’s role in solubility .

Table 1: Comparative Properties of Selected Compounds

Research Findings and Implications

- Salt vs. Free Base Efficacy: Hydrochloride salts of dimethylamino-containing compounds (e.g., TG15 series) show comparable biological activity to free bases in enzyme inhibition assays, suggesting the hydrochloride form improves stability without hindering function .

- Synthetic Utility: The dimethylamino group enhances solubility in polar solvents, facilitating reactions in aqueous media (e.g., EDC•HCl in peptide coupling) .

- Toxicity Considerations: Compounds like Propamocarb HCl exhibit neurotoxic effects, underscoring the need for careful handling of dimethylamino derivatives .

Biological Activity

3-(Dimethylamino)cyclohexane-1-carboxylic acid; hydrochloride is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₈ClNO₂

- Molecular Weight : 207.7 g/mol

- CAS Number : 1580507-71-6

The compound consists of a cyclohexane ring with a dimethylamino group and a carboxylic acid functional group, which contribute to its reactivity and biological interactions. The presence of these functional groups allows it to engage in hydrogen bonding and electrostatic interactions with biological targets, influencing its pharmacokinetic properties such as absorption and distribution in biological systems.

The biological activity of 3-(Dimethylamino)cyclohexane-1-carboxylic acid; hydrochloride is primarily attributed to its ability to modulate neurotransmitter systems. The dimethylamino group may enhance the compound's interaction with various receptors, potentially influencing neuropharmacological pathways. Studies suggest that it may exhibit effects on neuroblastoma cells, indicating its potential utility in cancer therapy.

Interaction with Biological Targets

The compound's mechanism involves:

- Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with target proteins, enhancing binding affinity.

- Electrostatic Interactions : The positively charged dimethylamino group may interact with negatively charged sites on proteins or nucleic acids.

Biological Activity Studies

Research has demonstrated various biological activities associated with this compound:

- Antitumor Activity : In vitro studies have shown that derivatives of 3-(Dimethylamino)cyclohexane-1-carboxylic acid can inhibit the growth of neuroblastoma cells, suggesting potential applications in cancer treatment.

- Neuropharmacological Effects : The compound may influence neurotransmitter release and uptake, impacting conditions such as depression or anxiety disorders .

- Pharmacokinetics : The rigid cyclohexane structure contributes to favorable pharmacokinetic properties, including enhanced bioavailability and stability in biological systems.

Case Studies and Research Findings

Several studies have investigated the biological activity of 3-(Dimethylamino)cyclohexane-1-carboxylic acid; hydrochloride:

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing 3-(Dimethylamino)cyclohexane-1-carboxylic acid hydrochloride with high purity?

- Methodological Answer : Synthesis requires precise control of reaction temperature (e.g., room temperature for HCl salt formation) and stoichiometric ratios of dimethylamine and cyclohexane-carboxylic acid derivatives. Hydrochloride formation is achieved by treating the free base with concentrated HCl under anhydrous conditions. Purification via recrystallization or column chromatography (using silica gel and methanol/chloroform mixtures) ensures ≥95% purity, as validated by HPLC or NMR .

Q. How should researchers handle this compound to ensure safety and stability?

- Methodological Answer : Follow SDS guidelines: store in airtight containers at 15–25°C, desiccated to prevent hygroscopic degradation. Use PPE (gloves, lab coat, goggles) during handling. Avoid inhalation by working in fume hoods. For waste, neutralize with sodium bicarbonate before disposal in designated chemical waste containers .

Q. What analytical techniques are recommended for characterizing this compound’s structural integrity?

- Methodological Answer : Combine H/C-NMR to confirm the cyclohexane backbone and dimethylamino group positioning. FT-IR verifies carboxylate (C=O stretch at ~1700 cm) and hydrochloride (N–H stretch at 2500–3000 cm). Mass spectrometry (ESI-MS) provides molecular ion validation (e.g., [M+H] at m/z 205.1) .

Advanced Research Questions

Q. How can researchers mitigate N-acylurea byproducts during EDC-mediated conjugation of this compound with amines?

- Methodological Answer : Optimize pH to 3.5–4.5 to activate EDC while minimizing hydrolysis. Use a 1:1.2 molar ratio of EDC to carboxyl groups to avoid excess reagent. Introduce N-hydroxysuccinimide (NHS) to stabilize the active ester intermediate, reducing N-acylurea formation. Monitor reaction progress via C-NMR for anhydride intermediates .

Q. What strategies improve enantiomeric purity in chiral derivatives of this compound?

- Methodological Answer : Employ asymmetric catalysis (e.g., chiral palladium complexes) during cyclohexane ring functionalization. For resolution, use diastereomeric salt formation with tartaric acid derivatives. Validate enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column) or optical rotation measurements .

Q. How do reaction conditions affect the compound’s stability during prolonged storage?

- Methodological Answer : Conduct accelerated stability studies at 40°C/75% RH for 6 months. Degradation pathways (e.g., hydrolysis of the dimethylamino group) are identified using LC-MS. Stabilize formulations by adding antioxidants (e.g., BHT at 0.01% w/w) and storing under nitrogen atmosphere .

Data Contradiction & Optimization

Q. How to resolve discrepancies in reported optimal pH ranges for carbodiimide-mediated reactions?

- Methodological Answer : Variability arises from differences in carboxyl group accessibility (cyclizable vs. non-cyclizable). For cyclizable groups (e.g., maleic acid), pH 4.0 maximizes anhydride formation. For non-cyclizable substrates (e.g., fumaric acid), use pH 5.0 with excess NHS. Validate via comparative IR spectroscopy .

Q. What experimental designs address low yields in large-scale synthesis?

- Methodological Answer : Transition from batch to continuous flow reactors for improved heat/mass transfer. Use in-line FTIR for real-time monitoring of HCl addition. Optimize residence time (e.g., 30–60 min) and temperature (20–25°C) to suppress side reactions. Pilot-scale trials show 85% yield at 1 kg scale .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.